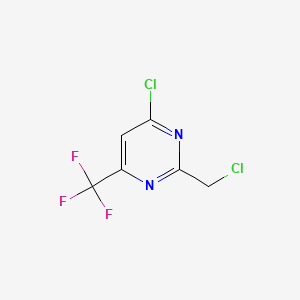

4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

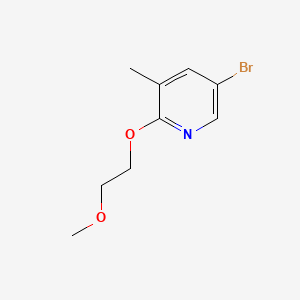

4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative . It’s a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, boiling point of 115.4±40.0 °C at 760 mmHg, vapour pressure of 22.7±0.2 mmHg at 25°C, and a refractive index of 1.445 .Aplicaciones Científicas De Investigación

Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines

A study by Schlosser, Lefebvre, and Ondi (2006) demonstrated the generation and functionalization of 5-pyrimidyllithium species using electron-withdrawing substituents like trifluoromethyl and chlorine. This process yields 5-carboxylic acids from various substituted pyrimidines, including 4-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine, upon halogen/metal permutation followed by carboxylation. This highlights its utility in synthesizing carboxylic acids with satisfactory to excellent yields, showcasing the compound's role in the synthesis of biologically active molecules (Schlosser, Lefebvre, & Ondi, 2006).

Synthesis of Trifluoromethylated Analogues

V. Sukach and colleagues (2015) explored the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, employing 4-(trifluoromethyl)pyrimidin-2(1H)-ones. This study underlines the compound's application in creating new trifluoromethylated analogues and their esters, which may have pharmaceutical relevance, showcasing the importance of such substituted pyrimidines in medicinal chemistry (Sukach et al., 2015).

Non-Covalent Interactions in Thioureas Synthesis

Zhang and colleagues (2018) highlighted the synthesis and characterization of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, showcasing the role of non-covalent interactions in the synthesis process. This study provides insights into the compound's utility in creating substances with potential pharmacological properties, demonstrating the chemical's versatility in organic synthesis and the development of new therapeutic agents (Zhang et al., 2018).

Dimerization of Ureidopyrimidones

Research by Beijer, Sijbesma, and colleagues (1998) on the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding presents another facet of pyrimidine derivatives' utility. Their work illustrates the compound's potential in supramolecular chemistry, especially in designing novel molecular structures and materials through hydrogen bonding (Beijer, Sijbesma, et al., 1998).

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F3N2/c7-2-5-12-3(6(9,10)11)1-4(8)13-5/h1H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPDXWNOHPCYHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)CCl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721357 |

Source

|

| Record name | 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211539-88-6 |

Source

|

| Record name | 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B567416.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B567417.png)

![2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B567419.png)

![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride](/img/structure/B567420.png)

![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B567424.png)

![3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567425.png)

![2,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567428.png)